molecular formula C22H17BrN2O2 B11530112 2-amino-4-(2-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(2-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11530112
M. Wt: 421.3 g/mol
InChI Key: ASNQDJBULPKYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(2-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the three-component reaction of an aromatic aldehyde, malononitrile, and activated phenol in the presence of a suitable catalyst. For instance, copper- and cobalt-incorporated magnetic ferrite nanoparticles have been used as highly active and magnetically separable nanocatalysts for this synthesis . The reaction is usually carried out in refluxing ethanol, and the catalyst can be reused multiple times without significant loss of efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of recyclable catalysts suggest that scalable production could be achieved with appropriate optimization of reaction conditions and catalyst recovery processes.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the compound can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-amino-4-(2-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(2-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies have shown that similar compounds can exhibit significant biological activities by interacting with key proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-4-(2-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart is its specific combination of functional groups and the presence of both bromine and nitrile groups

Properties

Molecular Formula

C22H17BrN2O2

Molecular Weight

421.3 g/mol

IUPAC Name

2-amino-4-(2-bromophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C22H17BrN2O2/c23-17-9-5-4-8-15(17)20-16(12-24)22(25)27-19-11-14(10-18(26)21(19)20)13-6-2-1-3-7-13/h1-9,14,20H,10-11,25H2

InChI Key

ASNQDJBULPKYDI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1OC(=C(C2C3=CC=CC=C3Br)C#N)N)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.